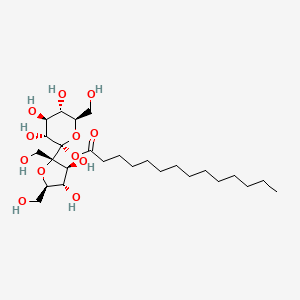

Sucrose myristate

Description

Properties

IUPAC Name |

[2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] tetradecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(30)38-26(24(35)22(33)20(31)17(14-27)37-26)25(16-29)23(34)21(32)18(15-28)36-25/h17-18,20-24,27-29,31-35H,2-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHFXSHOJAMQQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27216-47-3 | |

| Record name | Sucrose myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sucrose myristate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose myristate, a monoester of sucrose and myristic acid, is a non-ionic surfactant with a wide range of applications in the pharmaceutical, cosmetic, and food industries. Its biocompatibility, biodegradability, and emulsifying properties make it a subject of increasing interest in drug delivery systems, formulation science, and biomedical research. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, purification, and biological activities of this compound, with a focus on experimental methodologies and its potential role in cellular signaling.

Chemical Structure and Isomers

Sucrose is a disaccharide composed of a glucose unit and a fructose unit linked by a glycosidic bond. It possesses eight hydroxyl groups available for esterification. Consequently, the esterification of sucrose with one equivalent of myristic acid can result in a mixture of positional isomers. The most common isomers are those where the myristoyl group is attached to one of the primary hydroxyl groups at positions 6, 1', or 6' of the sucrose backbone due to their higher reactivity. The general chemical structure of this compound is depicted below, with "R" representing the myristoyl group (C14H27O).

The IUPAC name for a specific isomer, sucrose 6-O-myristate, is [(2R,3R,4S,5R,6R)-6-{[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-3,4,5-trihydroxyoxan-2-yl]methyl tetradecanoate. Commercial this compound is often a mixture of these isomers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties can vary slightly depending on the specific isomeric composition and purity of the product.

| Property | Value | Reference |

| Molecular Formula | C26H48O12 | [] |

| Molecular Weight | 552.65 g/mol | [] |

| CAS Number | 27216-47-3 | [] |

| Appearance | White to off-white powder | |

| Melting Point | 180-186 °C | |

| Density | 1.33 g/cm³ | [] |

| Hydrophilic-Lipophilic Balance (HLB) | The HLB value of sucrose esters can be modulated by the degree of esterification. For monoesters like this compound, the HLB value is generally high, indicating good water solubility and oil-in-water emulsifying properties. The calculated HLB for a sucrose monoester is typically around 16, though this can be influenced by the fatty acid chain length. | [2] |

| Solubility | Soluble in water and polar organic solvents. | |

| Critical Micelle Concentration (CMC) | The CMC for C14 sucrose esters (this compound) is approximately 0.02 mM. |

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound is complex due to the numerous protons in the sucrose moiety. Key signals would include:

-

Signals for the anomeric protons of the glucose and fructose units.

-

A complex multiplet region for the other sugar protons.

-

Characteristic signals for the protons of the myristoyl chain, including a triplet for the terminal methyl group and multiplets for the methylene groups.

-

The protons on the carbon bearing the ester group will be shifted downfield compared to their positions in native sucrose.

-

-

¹³C NMR: The ¹³C NMR spectrum will show:

-

Distinct signals for the 12 carbons of the sucrose backbone.

-

Signals for the carbonyl carbon of the ester group (around 170-175 ppm).

-

A series of signals for the carbons of the myristoyl alkyl chain.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands:

-

A broad band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the remaining hydroxyl groups on the sucrose molecule.

-

A strong absorption band around 1740-1730 cm⁻¹ due to the C=O stretching vibration of the ester group.

-

C-H stretching vibrations of the alkyl chain in the 2920-2850 cm⁻¹ region.

-

C-O stretching vibrations in the fingerprint region (1200-1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In electrospray ionization (ESI-MS), the molecule is often detected as a sodium adduct [M+Na]⁺. Tandem mass spectrometry (MS/MS) can provide structural information. The fragmentation of sucrose esters typically involves the cleavage of the glycosidic bond and the loss of the fatty acid chain.

Experimental Protocols

Synthesis of this compound (Transesterification)

This protocol describes a common laboratory-scale synthesis of this compound via transesterification.

Materials:

-

Sucrose

-

Methyl myristate

-

Potassium carbonate (catalyst)

-

Dimethylformamide (DMF, solvent)

-

n-Butanol

-

Chloroform

-

5% Sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve sucrose (1 molar equivalent) and methyl myristate (1 molar equivalent) in anhydrous DMF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a catalytic amount of potassium carbonate.

-

Heat the reaction mixture to 90-100 °C under reduced pressure to facilitate the removal of methanol, a byproduct of the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add n-butanol to the reaction mixture and evaporate the solvent under reduced pressure to remove residual DMF.

-

Dissolve the residue in a mixture of n-butanol and chloroform.

-

Wash the organic phase with a 5% sodium chloride solution to remove the catalyst and unreacted sucrose.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product can be purified by solvent extraction.

Procedure:

-

Disperse the crude this compound in water.

-

Extract the aqueous dispersion with ethyl acetate to remove unreacted fatty acid esters and other nonpolar impurities.

-

The purified this compound remains in the aqueous phase, which can then be lyophilized to obtain a pure powder.

Characterization by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of sucrose esters by HPLC.

Instrumentation:

-

HPLC system with a reversed-phase C8 or C18 column.

-

Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.

Mobile Phase:

-

A gradient of methanol and water is commonly used. For example, a gradient from 70% methanol to 100% methanol over 30 minutes.

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Dissolve the sample in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the elution profile and quantify the this compound content based on the peak area of the standard.

Biological Activity and Signaling Pathways

Sucrose esters, including this compound, have been shown to possess biological activities, such as antimicrobial properties. They can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

While there is no direct evidence of this compound itself being a signaling molecule, its constituent fatty acid, myristic acid, is known to be involved in cellular signaling. Myristic acid can be covalently attached to the N-terminus of certain proteins in a process called N-myristoylation. This modification is crucial for the proper localization and function of these proteins, many of which are involved in signal transduction pathways.

Below is a conceptual diagram illustrating a potential signaling pathway influenced by myristic acid, which could be relevant in the context of this compound's biological effects, as the ester can be hydrolyzed to release myristic acid.

Caption: A potential signaling pathway initiated by the hydrolysis of this compound.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Conclusion

This compound is a versatile and valuable compound with significant potential in various scientific and industrial fields. Its well-defined chemical structure and tunable physicochemical properties make it an excellent candidate for advanced applications in drug delivery and formulation science. A thorough understanding of its synthesis, purification, and characterization is essential for researchers and professionals working with this promising excipient. Further investigation into its specific biological activities and interactions with cellular systems will undoubtedly open up new avenues for its use in biomedical applications.

References

Synthesis of sucrose fatty acid monoesters.

An In-depth Technical Guide to the Synthesis of Sucrose Fatty Acid Monoesters

Introduction

Sucrose fatty acid esters (SEs), commonly known as sucrose esters, are a versatile class of non-ionic surfactants produced from renewable resources like sucrose and fatty acids.[1] Their excellent emulsifying properties, combined with their non-toxic, biodegradable, and biocompatible nature, have led to widespread applications in the food, pharmaceutical, cosmetic, and detergent industries.[1][2][3] The hydrophilic-lipophilic balance (HLB), a critical factor determining their application, can be precisely controlled by the degree of esterification and the chain length of the fatty acid.[1]

Sucrose monoesters, which have a single fatty acid chain attached to one of the eight hydroxyl groups of the sucrose molecule, are particularly valued for their higher hydrophilicity and superior emulsifying capabilities.[2] However, achieving high selectivity for mono-substituted products is a significant challenge due to the similar reactivity of sucrose's multiple hydroxyl groups.[4] This guide provides a comprehensive technical overview of the primary chemical and enzymatic methodologies for synthesizing sucrose fatty acid monoesters, focusing on reaction mechanisms, experimental protocols, and purification strategies.

Synthesis Strategies: An Overview

The synthesis of sucrose esters can be broadly categorized into chemical and enzymatic methods. Chemical synthesis is the most common industrial approach and typically involves the transesterification of sucrose with a fatty acid ester.[5] Direct esterification with a fatty acid is generally not a viable route.[2] Enzymatic synthesis, utilizing lipases, offers a greener alternative, proceeding under milder conditions with high regioselectivity.[6]

The primary challenge in any synthesis method is overcoming the mutual insolubility of the hydrophilic sucrose and the lipophilic fatty acid derivatives.[3][7] This is typically addressed by using a common solvent, operating at high temperatures to create a melt, or employing emulsifying agents to facilitate reactant interaction in solvent-free systems.[2][7]

Chemical Synthesis Methods

Chemical synthesis predominantly relies on the base-catalyzed transesterification of sucrose with fatty acid esters, such as fatty acid methyl esters (FAMEs) or fatty acid vinyl esters (FAVEs).[7] The choice of solvent system and acylating agent significantly impacts reaction efficiency and monoester selectivity.

Transesterification in Solvent Systems

The use of a mutual solvent effectively solubilizes both sucrose and the fatty acid ester, creating a homogeneous reaction environment that facilitates high conversion rates.[3]

-

Polar Aprotic Solvents : Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly effective at dissolving sucrose.[3][7] Reactions in these solvents can proceed at relatively low temperatures (e.g., 40°C) and can achieve high yields of monoesters (>90%), especially when using vinyl esters as the acylating agent.[1][4] Vinyl esters are particularly advantageous because the vinyl alcohol by-product tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product.[1] However, the toxicity and high boiling points of these solvents necessitate extensive purification steps, posing environmental and safety concerns.[3][6]

-

Microemulsion Systems : An alternative approach involves using water as a solvent to dissolve sucrose in the presence of a fatty acid soap, which acts as an emulsifier. A fatty acid ester and a transesterification catalyst are added, and the mixture is dehydrated under reduced pressure to form a homogeneous melt where the reaction occurs.[2][8]

Solvent-Free Transesterification

Solvent-free synthesis is an environmentally friendly and economically attractive alternative to traditional solvent-based methods.[9][10] These methods typically involve heating a mixture of solid sucrose, a fatty acid methyl ester (FAME), a basic catalyst, and a soap or emulsifier to high temperatures (125-140°C) under vacuum.[7][11][12]

The key to successful solvent-free synthesis of monoesters is the formation of a homogeneous, viscous melt.[11]

-

Role of Soaps/Emulsifiers : In the absence of an emulsifying agent like potassium stearate or magnesium stearate, the reaction is heterogeneous and slow, yielding primarily sucrose polyesters.[11] The addition of a soap or a divalent metal alkanoate acts as a contacting agent, making the solid sucrose miscible with the liquid fatty acid ester and promoting the formation of monoesters.[7][11][13] These additives help create a uniform paste, allowing the reaction to proceed as if in a homogeneous system.[11] Optimized solvent-free protocols can produce sucrose ester mixtures with a monoester content of around 75%, comparable to the best commercial preparations.[9][10]

Enzymatic Synthesis

Enzymatic synthesis of sucrose esters is a green chemistry approach that offers high regioselectivity and operates under mild conditions (30-70°C), avoiding the harsh temperatures and toxic solvents used in many chemical methods.[6][14] Lipases, particularly from Candida antarctica and Thermomyces lanuginosus, are commonly used as biocatalysts.[14][15][16]

The reaction involves the esterification of sucrose with a fatty acid or transesterification with a fatty acid ester.[6][14] While this method can produce high yields (over 90%) of sucrose esters, challenges remain, such as the low solubility of sucrose in the non-polar reaction media required for enzyme activity.[14] This is often addressed by using solvent mixtures (e.g., t-butanol and DMSO) or ionic liquids to improve reagent solubility while maintaining enzyme activity.[15][16]

Visualization of Synthesis Workflows

The following diagrams illustrate the logical flow of the primary synthesis and purification pathways for sucrose fatty acid monoesters.

Caption: General workflow for the synthesis and purification of sucrose esters.

Caption: Comparison of solvent-based and solvent-free chemical synthesis routes.

Caption: Workflow for the enzymatic synthesis of sucrose monoesters.

Data Presentation: Comparison of Synthesis Methods

The selection of a synthesis method depends on the desired monoester purity, environmental considerations, and economic feasibility. The tables below summarize quantitative data from various cited experimental approaches.

Table 1: Comparison of Chemical Synthesis Conditions for Sucrose Monoesters

| Synthesis Method | Acylating Agent | Catalyst | Solvent/Additive | Temp. (°C) | Time (h) | Monoester Content (%) | Ref. |

| Solvent-Based | Vinyl Laurate | Disodium Hydrogen Phosphate | DMSO | 40 | 5 | ≥90 | [1][4] |

| Solvent-Free | Methyl Stearate | KOH / K₂CO₃ | Potassium Stearate (10 wt%) | 135 | 4 | 74.6 | [12] |

| Solvent-Free | Methyl Palmitate | KOH | Magnesium Stearate (1 eq.) | 125-135 | 4 | High (Main Product) | [11] |

| Solvent-Free | Methyl Palmitate | K₂CO₃ | Potassium Palmitate (5-15 wt%) | 100-140 | N/A | ~68 | [7][13] |

| Solvent-Based | Alkenyl Esters | Basic Catalyst (trace) | Polar Aprotic Solvent | 70-90 | 2-8 | High | [8][17] |

Table 2: Comparison of Enzymatic Synthesis Conditions for Sucrose Monoesters

| Acylating Agent | Lipase Source | Solvent System | Temp. (°C) | Time (h) | Yield/Conversion (%) | Ref. |

| CPKO-based Methyl Ester | Candida antarctica | n-hexane | 30-33 | 10 | 90.45 (Yield) | [14] |

| Erucic Acid | Thermomyces lanuginosus | t-butanol / DMSO (4:1) | 50 | 40 | 55.6 (Conversion) | [16] |

| Lauric Acid | Novozyme 435 | Supercritical CO₂ | 60 | 24 | 74 (Conversion) | [15] |

Experimental Protocols

The following protocols are detailed methodologies for key synthesis experiments cited in the literature.

Protocol 1: Solvent-Free Synthesis using KOH/K₂CO₃ and Potassium Stearate

This protocol is adapted from the method described by Xie et al. (2021).[12]

-

Reactant Preparation : To a 100 mL round-bottom flask, add sucrose powder (5.0 g, 14.6 mmol), methyl stearate (4.4 g, 14.6 mmol), and potassium stearate (0.94 g, 10% of combined reactant weight).

-

Initial Heating : Heat the mixture to 80°C with continuous mechanical stirring until it is completely dispersed.

-

Catalyst Addition and Reaction : Increase the temperature to 135°C. Add powdered K₂CO₃/KOH (370 mg of a 1:2 mol/mol mixture). Reduce the pressure to 1.6 kPa.

-

Reaction Execution : Maintain the reaction at 135°C under vacuum with stirring for 4 hours. The continuous removal of methanol by-product drives the reaction.

-

Purification - Neutralization & Soap Removal : Dissolve the crude product in 100 mL of 95% ethanol at 70°C. Adjust the pH to 7 with acetic acid. Add CaCl₂ (180 mg, 1.1 equivalents relative to the initial potassium stearate) and stir at 55°C for 35 minutes to precipitate calcium soaps.

-

Purification - Filtration : Heat the mixture to 80°C and filter while hot to remove the precipitated soap. Wash the filter cake with hot ethanol (3 x 10 mL) and combine the washings with the filtrate.

-

Product Isolation : The purified sucrose esters can be recovered from the ethanol solution.

Protocol 2: Solvent-Based Synthesis using Vinyl Esters in DMSO

This protocol is adapted from the method described by Cruces et al. (2001).[1]

-

Sucrose Dissolution : In a suitable reaction vessel, dissolve sucrose (20 g) in dimethyl sulfoxide (DMSO) (100 mL).

-

Catalyst Addition : Add anhydrous disodium hydrogen phosphate (10 g) to the solution and stir the mixture at 40°C for 15 minutes.

-

Reactant Addition : Add the corresponding vinyl fatty acid ester (e.g., vinyl laurate, 15 mmol) to the mixture.

-

Reaction Execution : Allow the reaction to proceed at 40°C with stirring. Monitor the consumption of the vinyl ester using HPLC or TLC. For a 4:1 sucrose/vinyl ester molar ratio, the reaction should yield monoesters quantitatively within approximately 5 hours.

-

Purification - Catalyst and Vinyl Ester Removal : Cool the reaction mixture to room temperature and add n-hexane (100 mL). Stir vigorously and then cool to -20°C to crystallize the catalyst and partition the residual vinyl ester into the hexane layer. Decant the n-hexane.

-

Purification - Extraction : Filter the remaining DMSO solution to recover the catalyst. Mix the filtrate with water (100 mL) and extract with a 1:1 (v/v) mixture of cyclohexane/1-butanol (3 x 200 mL).

-

Purification - Final Steps : Pool the organic phases and wash with a diluted saturated sucrose solution to remove residual DMSO. Evaporate the solvents under reduced pressure to yield the crude sucrose monoester product. Further purification can be achieved by recrystallization from ethyl acetate.[1]

Conclusion

The synthesis of sucrose fatty acid monoesters can be effectively achieved through various chemical and enzymatic routes. Traditional solvent-based chemical methods, particularly with vinyl esters, offer very high selectivity for monoesters but raise environmental and safety concerns due to the use of toxic solvents.[1] The development of solvent-free transesterification represents a significant advancement towards greener and more economical production, with the use of soaps as emulsifiers being critical to achieving high monoester content.[11][12] Enzymatic synthesis provides an excellent alternative, characterized by mild reaction conditions and high regioselectivity, though challenges in substrate solubility and process scale-up remain.[14][16] The choice of the optimal synthesis strategy will ultimately depend on a balance between desired product purity, process efficiency, economic viability, and environmental impact.

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. US3996206A - Process of making sucrose esters - Google Patents [patents.google.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Production of sucroesters using solvent-free reactive systems containing emulsifiers [redalyc.org]

- 8. US4306062A - Process for the preparation of sucrose monoesters - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solvent-free synthesis of Sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enzymatic Synthesis and Characterization of Sucrose Erucate [degruyterbrill.com]

- 17. EP0020122A1 - Process for the preparation of sucrose monoesters - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Enzymatic Synthesis of Sucrose Myristate

Sucrose fatty acid esters (SFAEs) are non-ionic surfactants widely utilized in the food, pharmaceutical, and cosmetic industries due to their biodegradability, low toxicity, and excellent emulsifying properties.[1][2] Among them, this compound, an ester of sucrose and myristic acid, is of significant interest. Traditionally synthesized through chemical routes that often require high temperatures and toxic solvents, enzymatic synthesis presents a greener, more selective, and efficient alternative.[3][4][5]

This guide provides a comprehensive overview of the enzymatic synthesis of this compound, focusing on key reaction parameters, detailed experimental protocols, and quantitative data to aid researchers in developing and optimizing this biotransformation.

Core Reaction Principles

The enzymatic synthesis of this compound is typically achieved through a transesterification reaction. In this process, a lipase enzyme catalyzes the transfer of an acyl group (myristate) from a donor molecule to a hydroxyl group on the sucrose molecule.

Key Reaction:

Sucrose + Myristate Donor ---(Lipase)---> this compound + Byproduct

The primary challenge in this synthesis is the disparate solubility of the substrates: sucrose is highly hydrophilic, while the myristate donor is lipophilic. Overcoming this solubility barrier is central to achieving high reaction yields and is typically managed through the selection of appropriate solvent systems.

Data Summary: Reaction Parameters and Outcomes

The efficiency of this compound synthesis is influenced by several factors, including the choice of enzyme, acyl donor, solvent, and reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Catalysts, Acyl Donors, and Solvents

| Catalyst / Enzyme | Acyl Donor | Solvent System | Temp. (°C) | Yield / Conversion | Reference |

| Disodium Hydrogen Phosphate | Vinyl Myristate | Dimethylsulfoxide (DMSO) | 40 | >85% | [1] |

| Candida antarctica Lipase B | Methyl Ester (from CPKO) | n-Hexane | 30-33 | 90.45% | [6] |

| Candida antarctica Lipase B | Vinyl Laurate | DMSO / tert-Butanol | 50 | ~65% | [2] |

| Humicola lanuginosa Lipase | Vinyl Laurate | 2-Methyl-2-butanol / DMSO | N/A | 70% | [7] |

| Maize Seed Lipase | Stearic Acid* | Hexane | 50 | 76% (for glucose ester) | [4] |

| Candida rugosa Lipase | Fatty Acids (from oil) | n-Hexane | 30 | N/A | [8] |

*Note: Data for laurate and stearate esters are included as representative examples of sugar ester synthesis, demonstrating common enzymes and conditions applicable to myristate.

Table 2: Influence of Key Reaction Parameters on Sucrose Ester Synthesis

| Parameter | Variation | Observation | Reference |

| Reaction Time | 2 to 10 hours | Yield increased with time, optimizing at 10 hours. | [6][9] |

| Temperature | 25 to 45 °C | Optimal temperature for C. rugosa lipase was 30°C. For other systems, 40-50°C is common. | [4][8] |

| Substrate Molar Ratio | 1:16 to 1:120 (Sucrose:Fatty Acid) | High excess of fatty acid (e.g., 40:1 or 64:1) was found to be optimal in some systems. | [8] |

| Enzyme Concentration | 0.1% to 0.5% (w/w) | Yield increased with enzyme concentration, optimizing at 0.4%. | [6][9] |

| Water Activity | High vs. Low | A sufficient amount of water is needed for enzyme activity, but excess water can promote hydrolysis, reducing yield. Molecular sieves are often used to control water content. | [3][4] |

Experimental Protocols

Below are detailed methodologies for the enzymatic synthesis of sucrose esters, which can be adapted specifically for this compound.

Protocol 1: Lipase-Catalyzed Synthesis in a Two-Solvent System

This protocol is based on methods developed for synthesizing sugar esters in a medium that helps dissolve both substrates.[2][7]

Materials:

-

Sucrose (anhydrous)

-

Vinyl Myristate (acyl donor)

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

Dimethylsulfoxide (DMSO, anhydrous)

-

tert-Butanol (or 2-Methyl-2-butanol)

-

Molecular Sieves (3Å)

-

50 mL Erlenmeyer flasks with screw caps

-

Shaking water bath or incubator

Methodology:

-

Substrate Preparation: In a 50 mL Erlenmeyer flask, dissolve sucrose (e.g., 0.4 mmol) in 2 mL of anhydrous DMSO. Swirl until fully dissolved.

-

Solvent Addition: Add 8 mL of tert-butanol to the DMSO-sucrose solution. The final solvent ratio will be 4:1 tert-butanol:DMSO.

-

Acyl Donor Addition: Add vinyl myristate to the flask. A molar ratio of 2.5:1 (acyl donor to sucrose) is a common starting point (e.g., 1 mmol).[2]

-

Enzyme and Dehydrating Agent: Add 1 g of molecular sieves to remove any residual water and prevent byproduct hydrolysis.[2][4] Add the immobilized lipase (e.g., 0.1 g).[2]

-

Incubation: Seal the flask and place it in a shaking water bath set to 50°C and 120 rpm.[2]

-

Reaction Monitoring: Allow the reaction to proceed for 24-48 hours. The reaction progress can be monitored by taking small aliquots over time and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][3]

-

Termination and Purification: After the desired conversion is reached, stop the reaction by filtering out the enzyme and molecular sieves. The solvent can then be removed under reduced pressure using a rotary evaporator. The resulting crude this compound can be purified further using silica gel chromatography.

Protocol 2: Lipase-Catalyzed Synthesis in a Monophasic Organic Solvent

This protocol is adapted from methods using a single organic solvent where sucrose has limited solubility.[6][8]

Materials:

-

Sucrose (finely powdered)

-

Myristic acid methyl ester

-

Immobilized Candida antarctica Lipase

-

n-Hexane

-

Shaking incubator

-

Vacuum filtration setup

Methodology:

-

Reaction Setup: In a reaction vessel, add 25 grams of sucrose and the desired volume of myristic acid methyl ester (e.g., at a concentration of 0.6 g/mL).[6]

-

Solvent and Homogenization: Add n-hexane as the solvent to improve the homogeneity of the mixture.[6]

-

Catalyst Addition: Add the immobilized Candida antarctica lipase. An optimal ratio can be around 0.4% (w/w) of the total substrate mass.[6][9]

-

Incubation: Place the sealed vessel in a shaking incubator at 30-33°C with agitation (e.g., 250 rpm) for 10 hours.[6]

-

Product Separation: After the reaction period, separate the crude sucrose ester from the reaction mixture using vacuum filtration to remove the enzyme and undissolved sucrose.[6]

-

Drying: Dry the filtrate at 40°C to remove the n-hexane, yielding the crude this compound.[6]

Visualizing the Process and Relationships

Diagrams created using Graphviz DOT language help illustrate workflows and the interplay of key parameters.

Experimental Workflow

Caption: General workflow for the enzymatic synthesis of this compound.

Transesterification Reaction Scheme

Caption: Lipase-catalyzed transesterification of sucrose with vinyl myristate.

Parameter Interdependencies

Caption: Logical relationships of key parameters affecting synthesis outcome.

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. Enzymatic synthesis of some sugar-lauric acid esters by lipase from Candida antarctica and their functionalities as emulsifiers and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The enzymatic synthesis of glucosylmyristate as a reaction model for general considerations on 'sugar esters' production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 5. Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Lipase-catalyzed regioselective acylation of sucrose in two-solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 9. Synthesis of sucrose ester through enzymatic esterification and stability analysis as food emulsifier | E3S Web of Conferences [e3s-conferences.org]

A Technical Guide to the Biocompatibility and Biodegradability of Sucrose Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose esters (SEs), or sucrose fatty acid esters, are non-ionic surfactants synthesized through the esterification of sucrose with fatty acids.[1] These compounds are gaining significant interest in the pharmaceutical, cosmetic, and food industries due to their favorable safety profile, biodegradability, and derivation from renewable resources.[2][3] Structurally, they consist of a hydrophilic sucrose head and one or more lipophilic fatty acid tails, giving them amphipathic properties.[1] This structure allows SEs to span a wide range of Hydrophilic-Lipophilic Balance (HLB) values, typically from 1 to 16, enabling their use as versatile emulsifiers, solubilizers, and penetration enhancers.[4][5] Their "green" profile, combined with functional versatility, makes them attractive excipients in advanced drug delivery systems, including nanoparticles and controlled-release formulations.[2][6] This guide provides an in-depth technical overview of the biocompatibility and biodegradability of sucrose esters, presenting key data, experimental methodologies, and pathway visualizations to support research and development.

Biocompatibility Profile

Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. For pharmaceutical excipients, this involves a comprehensive evaluation of potential toxicity, interactions with blood components, and immunological responses.

Systemic Toxicity and Carcinogenicity

Extensive toxicological studies have demonstrated a high degree of safety for sucrose esters. Long-term feeding studies in rats have shown no evidence of toxicity or carcinogenicity even at high dietary concentrations.

-

A 2-year study on Fischer 344/DuCrj rats fed with S-570, a mixture of sucrose fatty acid esters, at concentrations up to 5% of the diet showed no adverse effects on survival, tumor incidence, hematology, clinical chemistry, or histopathology.[7][8]

-

Similarly, a combined chronic toxicity and carcinogenicity study of S-170 (a sucrose stearate) in F344 rats at dietary levels up to 5% for two years found no toxic or carcinogenic activity.[9]

-

The European Food Safety Authority (EFSA) re-evaluated sucrose esters (E 473) and identified a No-Observed-Adverse-Effect Level (NOAEL) of 2,000 mg/kg body weight per day from a long-term rat toxicity study.[5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established a group Acceptable Daily Intake (ADI) of 0–30 mg/kg bw per day.[5]

The general consensus is that sucrose esters have very low oral toxicity because they are substantially hydrolyzed in the gastrointestinal tract to sucrose and fatty acids, which are normal dietary constituents.[5]

Cytotoxicity

The cytotoxic potential of sucrose esters has been evaluated in various cell lines, with results often depending on the degree of esterification and the specific cell type.

-

Caco-2 Cells: An evaluation of sucrose stearate vesicles on Caco-2 intestinal cells indicated that formulations with a higher content of diesters (S-570 and S-770) were safe for cell viability, whereas free sucrose monostearate showed some toxicity.[10] Further studies confirmed that the cytotoxicity of various sucrose stearates on Caco-2 and Raw264.7 cells decreased significantly after simulated gastrointestinal digestion.[11] Before digestion, cell viability of Caco-2 cells was around 61-68% at a concentration of 50 mg/mL, which increased to 88-93% after digestion.[11] This suggests that the hydrolysis products (sucrose and fatty acids) are less cytotoxic than the intact esters.[11]

-

Other Cell Lines: Naturally occurring isovaleryl sucrose esters have demonstrated moderate cytotoxic activity against human colon cancer (HCT-116) and lung adenocarcinoma (A549) cells, with IC50 values in the micromolar range.[12] For example, certain isolates showed IC50 values of 7.49 ± 0.48 µM on HCT-116 cells and 7.10 ± 0.52 µM on A549 cells.[12]

Hemocompatibility

Hemocompatibility evaluates the effects of a material on blood and its components, a critical parameter for intravenously administered formulations.[13] Testing is guided by the ISO 10993-4 standard and typically assesses hemolysis, coagulation, platelet activation, and complement activation.[7][13]

-

Hemolysis: This assesses red blood cell (RBC) lysis. While specific hemolysis data for a broad range of sucrose esters is limited in recent literature, it is a standard screening test for any biomaterial intended for blood contact.[14][15]

-

Platelet Activation: Platelets play a crucial role in thrombosis.[16] Studies have shown that high concentrations of sucrose in solution can enhance platelet activation in response to agonists, an effect attributed to increased osmolality.[17] This suggests that the sucrose moiety, if present at high local concentrations from degrading SE-based nanoparticles, could potentially influence platelet function.

-

Coagulation: The effect on blood clotting time is another key metric. Tests such as the Partial Thromboplastin Time (PTT) are used to screen for effects on the intrinsic coagulation pathway.[18]

Given their use in parenteral formulations, a thorough hemocompatibility assessment for any new sucrose ester-based nanoparticle or drug delivery system is essential.

Immunological Response

The interaction of sucrose esters with the immune system is multifaceted. While generally considered to be of low immunogenicity, certain formulations can elicit or modulate immune responses.

-

Pro-inflammatory Effects: The pro-inflammatory potential of sucrose stearates was evaluated by measuring nitric oxide (NO) release in Raw264.7 macrophage cells.[11] Similar to cytotoxicity, the pro-inflammatory effect was significantly reduced after in vitro digestion.[11]

-

Adjuvant Activity: Specific formulations of sucrose fatty acid sulphate esters, when combined with a squalane-in-water emulsion, have been shown to act as powerful vaccine adjuvants.[13][19] These compounds significantly enhanced both humoral (up to 3000-fold higher antibody titres) and cell-mediated immune responses in pigs.[13][19] The adjuvant effect was highly dependent on the chemical structure, with sucrose esters containing one sulphate group and seven C10 or C12 fatty acid chains showing the highest activity.[13]

Biodegradability Profile

Sucrose esters are valued for their biodegradability, breaking down into non-toxic, naturally occurring components.[3][20]

Degradation Pathways

The primary mechanism for the biodegradation of sucrose esters is the hydrolysis of the ester bonds.

-

Enzymatic Hydrolysis: In biological systems, this process is primarily catalyzed by lipase enzymes, which are ubiquitous in nature and the mammalian digestive system.[20] The hydrolysis cleaves the ester linkage, releasing sucrose and the constituent fatty acid(s).[21] These end products are readily metabolized by the body.

-

Chemical Hydrolysis: Sucrose esters are stable in a pH range of 4 to 8.[1] However, under strongly acidic (pH < 4) or basic (pH > 8) conditions, chemical hydrolysis of the ester bond can occur.[22]

-

Alkyl Chain Oxidation: In cases where the ester bond is sterically hindered or blocked by an adjacent chemical group (e.g., a sulfonyl group), the primary enzymatic hydrolysis pathway can be inhibited.[20] In such instances, biodegradation may proceed via a slower alkyl chain oxidation pathway.[20]

Factors Influencing Biodegradation

The rate and extent of sucrose ester biodegradation are influenced by several structural and environmental factors.

-

Degree of Esterification: A higher degree of esterification (i.e., more fatty acid chains attached to the sucrose molecule) can create steric hindrance, which inhibits the access of lipase enzymes to the ester bonds, thereby slowing the rate of hydrolysis and biodegradation.[20]

-

Chemical Structure: The presence of bulky or electron-withdrawing groups near the ester linkage can significantly reduce the rate of biodegradation by blocking enzymatic hydrolysis.[20]

-

Environmental Conditions: In environmental settings like soil, biodegradation rates are highly dependent on the soil type and microbial population.[23] For instance, the mineralization of sucrose octaoleate to CO2 over 400 days varied from as low as 6.9% in one soil type to as high as 52% in another.[23] Generally, more liquid sucrose polyesters (with fewer saturated fatty acids) undergo more rapid and extensive mineralization.[23]

Data Presentation

Table 1: Summary of Quantitative Biocompatibility Data for Sucrose Esters

| Parameter | Test Substance/Model | Result | Reference(s) |

| Chronic Toxicity | S-170 (Sucrose Stearate) in F344 rats (2-year study) | No Observed Adverse Effect Level (NOAEL): 2.12 g/kg/day (males), 2.42 g/kg/day (females) | [9] |

| Ryoto Sugar Ester S-570 in F344 rats (long-term study) | NOAEL: 1970 mg/kg bw/day | [8] | |

| Cytotoxicity (IC50) | Isovaleryl Sucrose Esters on HCT-116 cells | 7.49 ± 0.48 µM to 13.49 ± 1.45 µM | [12] |

| Isovaleryl Sucrose Esters on A549 cells | 7.10 ± 0.52 µM to 8.36 ± 0.77 µM | [12] | |

| Cell Viability | Sucrose Stearates (S-570 to S-1670) on Caco-2 cells (50 mg/mL) | Before Digestion: 61.4% to 68.0% viabilityAfter Digestion: 88.0% to 93.0% viability | [11] |

| Sucrose Stearates (S-570 to S-1670) on Raw264.7 cells (50 mg/mL) | Before Digestion: 67.8% to 74.1% viabilityAfter Digestion: 88.2% to 92.5% viability | [11] |

Table 2: Summary of Quantitative Biodegradability Data for Sucrose Esters

| Parameter | Test Substance | Conditions | Result (% Mineralization) | Reference(s) |

| Aerobic Soil Biodegradation | Sucrose Octaoleate | German soil Speyer/Borstel, American soil Madera; >400 days | 6.9 - 18.4% | [23] |

| Sucrose Octaoleate | American soil Hollande/Thermal/Uvalde, German soil Speicherkoog; >400 days | 35 - 52% | [23] | |

| Synthetic Triglyceride (Control) | Various soils; 60 days | > 50% | [23] | |

| Ready Biodegradability | General Sucrose Esters | OECD 301 standards | Classified as readily biodegradable | [20] |

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the effect of a sucrose ester formulation on the viability of a cell line (e.g., Caco-2).

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Sucrose ester test sample, dissolved in a suitable vehicle (e.g., DMSO or culture medium)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[24]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well tissue culture plates

-

Microplate reader (absorbance at 570 nm, reference wavelength > 650 nm)

Procedure:

-

Cell Seeding: Seed Caco-2 cells into a 96-well plate at a density of approximately 0.3 x 10⁴ cells/well in 100 µL of culture medium.[11] Incubate for 24 hours (or until ~80% confluent) at 37°C in a humidified 5% CO₂ atmosphere.

-

Sample Treatment: Prepare serial dilutions of the sucrose ester sample in serum-free culture medium. Remove the old medium from the cells and add 100 µL of the various sample concentrations to the wells. Include wells for a negative control (medium with vehicle only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[11]

-

MTT Addition: After incubation, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[24]

-

Solubilization: Add 100 µL of the solubilization solution to each well. Place the plate on an orbital shaker for 15 minutes or let it stand overnight in the incubator to ensure complete dissolution of the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the negative control (untreated cells). Plot viability versus sample concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

In Vitro Gastrointestinal Digestion

This protocol simulates the digestion of sucrose ester-based formulations in the stomach and small intestine to assess their degradation and its effect on bioactivity. It is based on the standardized INFOGEST 2.0 static model.[10]

Objective: To determine the hydrolysis rate of sucrose esters under simulated gastrointestinal conditions.

Materials:

-

Simulated Salivary Fluid (SSF), Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF) (compositions as per Minekus et al.)

-

Pepsin (from porcine gastric mucosa)

-

Pancreatin (from porcine pancreas)

-

Bile extract (bovine)

-

pH-stat apparatus or manual titration setup with 0.1 M NaOH

-

Thermostated water bath or incubator (37°C)

-

Shaker or rotator

Procedure:

-

Oral Phase (Optional but recommended): Mix the sucrose ester sample with SSF (1:1 v/w ratio). Incubate at 37°C for 2-5 minutes with gentle mixing.

-

Gastric Phase:

-

Add SGF containing pepsin to the oral bolus (1:1 v/w ratio).

-

Adjust the pH to 3.0 using HCl.

-

Incubate at 37°C for 2 hours with continuous mixing (e.g., head-over-heels rotation).[19]

-

-

Intestinal Phase:

-

Transfer the gastric chyme to a new vessel.

-

Add SIF containing pancreatin and bile salts (1:1 v/w ratio).[19]

-

Immediately adjust the pH to 7.0 using NaOH.

-

Place the vessel in a pH-stat system set to maintain pH 7.0 by titrating with NaOH. The volume of NaOH added over time is recorded.

-

Incubate at 37°C for 2 hours with continuous mixing.

-

-

Data Analysis: The rate and extent of hydrolysis are calculated from the volume of NaOH consumed to neutralize the free fatty acids (FFAs) released during lipolysis. The percentage of FFA released can be calculated assuming that each mole of triglyceride-equivalent in the sucrose ester mixture releases two moles of FFAs.[11][19] Samples can also be taken at various time points for analysis by HPLC or GC to quantify the disappearance of the parent sucrose ester and the appearance of FFAs.[11]

Hemolysis Assay (Direct Contact Method)

This protocol, adapted from ASTM F756 and general biocompatibility testing procedures, evaluates the potential of a material to damage red blood cells.[7][25]

Objective: To quantify the hemolytic potential of a sucrose ester formulation.

Materials:

-

Fresh human blood with anticoagulant (e.g., K₂EDTA)

-

Phosphate-Buffered Saline (PBS) or Saline (0.9% NaCl)

-

Deionized water (Positive Control)

-

PBS or Saline (Negative Control)

-

Sucrose ester test sample at various concentrations

-

Centrifuge and centrifuge tubes

-

96-well plates

Procedure:

-

RBC Preparation: Centrifuge fresh human blood to pellet the RBCs. Discard the plasma and buffy coat. Wash the RBCs multiple times (e.g., 3-5 times) with PBS, centrifuging and removing the supernatant each time. Resuspend the washed RBCs in PBS to create a diluted RBC suspension (e.g., 2% v/v).[25]

-

Sample Incubation:

-

In separate tubes, mix 0.8 mL of the test sample dilutions with 0.2 mL of the diluted RBC suspension.[25]

-

Prepare a positive control: 0.8 mL of deionized water + 0.2 mL of RBC suspension.

-

Prepare a negative control: 0.8 mL of PBS + 0.2 mL of RBC suspension.

-

-

Incubation: Incubate all tubes at 37°C for 1-4 hours with gentle mixing.[2][25]

-

Centrifugation: After incubation, centrifuge all tubes (e.g., 400xg for 10 minutes) to pellet intact RBCs and cell debris.[26]

-

Absorbance Measurement: Carefully transfer 100 µL of the supernatant from each tube to a 96-well plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 577 nm with a 655 nm reference).[2]

-

Data Analysis: Calculate the percentage of hemolysis for the test sample using the following formula:[2]

-

% Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

-

According to ASTM F756, a hemolytic index above 5% is generally considered indicative of hemolytic activity.

-

Aerobic Biodegradability: CO₂ Evolution Test (Modified Sturm Test - OECD 301B)

This is a standard screening test to determine the ultimate biodegradability of an organic compound in an aerobic aqueous medium.[9]

Objective: To determine if a sucrose ester is "readily biodegradable."

Materials:

-

Test setup for CO₂ evolution (aeration flasks, CO₂-free air supply, CO₂-trapping solution, e.g., Ba(OH)₂ or NaOH).

-

Mineral medium (as specified in OECD 301).

-

Inoculum: Activated sludge from a domestic wastewater treatment plant.

-

Test substance (sucrose ester).

-

Reference substance (e.g., sodium benzoate).

-

Inorganic Carbon Analyzer or titration equipment.

Procedure:

-

Preparation: A known concentration of the sucrose ester (providing 10-20 mg/L of total organic carbon) is added to the mineral medium. The medium is then inoculated with a small volume of the microbial inoculum.[9]

-

Incubation: The solution is incubated in the dark at a constant temperature (22 ± 2°C) and aerated with CO₂-free air for 28 days.[9]

-

CO₂ Measurement: The CO₂ produced from the microbial respiration and degradation of the test substance is bubbled through and trapped in a series of flasks containing a known volume and concentration of Ba(OH)₂ or NaOH.

-

Quantification: The amount of CO₂ produced is measured at regular intervals by titrating the remaining hydroxide in the trapping solution or by analyzing the total inorganic carbon formed.[9]

-

Data Analysis:

-

The cumulative amount of CO₂ produced is calculated and expressed as a percentage of the theoretical maximum CO₂ (ThCO₂) that could be produced from the amount of carbon in the test substance.

-

A substance is considered "readily biodegradable" if it reaches a 60% degradation plateau within a 10-day window during the 28-day test period.[9] The 10-day window begins when 10% biodegradation is reached.

-

Mandatory Visualizations

Caption: Enzymatic hydrolysis of a sucrose ester by lipase.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Relationship between esterification and properties.

References

- 1. Sucrose esters - Wikipedia [en.wikipedia.org]

- 2. thno.org [thno.org]

- 3. arxiv.org [arxiv.org]

- 4. Overview of the blood compatibility of nanomedicines: A trend analysis of in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sucrose Esters (for Food) [sisterna.com]

- 6. The Hemocompatibility of Nanoparticles: A Review of Cell–Nanoparticle Interactions and Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. haemoscan.com [haemoscan.com]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. In vitro digestion of high-lipid emulsions: towards a critical interpretation of lipolysis - Food & Function (RSC Publishing) DOI:10.1039/D3FO03816E [pubs.rsc.org]

- 11. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 12. mdpi.com [mdpi.com]

- 13. Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Sucrose esters and sucrose glycerides: hemolysis tests] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. High glucose levels enhance platelet activation: involvement of multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Medical Device Hemocompatibility Testing - STEMart [ste-mart.com]

- 19. In Vitro Digestion of Lipids in Real Foods: Influence of Lipid Organization Within the Food Matrix and Interactions with Nonlipid Components - PMC [pmc.ncbi.nlm.nih.gov]

- 20. namsa.com [namsa.com]

- 21. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 22. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]

- 23. mddionline.com [mddionline.com]

- 24. broadpharm.com [broadpharm.com]

- 25. rsc.org [rsc.org]

- 26. haemoscan.com [haemoscan.com]

In-Depth Technical Guide to the Thermal and pH Stability of Sucrose Myristate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose myristate, a monoester of sucrose and myristic acid, is a non-ionic surfactant with a favorable safety profile and a wide range of applications in the pharmaceutical, cosmetic, and food industries. Its utility as an emulsifier, stabilizer, and solubilizing agent is critically dependent on its stability under various processing and storage conditions. This technical guide provides a comprehensive overview of the thermal and pH stability of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of degradation pathways and analytical workflows.

Physicochemical Properties of this compound

This compound's stability is intrinsically linked to its chemical structure, which consists of a hydrophilic sucrose headgroup and a lipophilic myristate tail. This amphiphilic nature governs its interfacial properties and its susceptibility to degradation.

| Property | Value | References |

| Molecular Formula | C26H48O12 | General Chemical Knowledge |

| Molecular Weight | 552.65 g/mol | General Chemical Knowledge |

| Appearance | White to off-white powder | [1] |

| Function | Emulsifier, Skin-conditioning agent, Surfactant | [1] |

Thermal Stability

The thermal stability of this compound is a critical parameter for applications involving heat processing, such as sterilization and melt-based formulations.

Quantitative Data on Thermal Stability

The thermal stability of sucrose esters is generally high, though degradation can occur at elevated temperatures.

| Parameter | Value | Notes | References |

| Melting Point | 40 - 60 °C (general for sucrose esters) | Varies with the degree of substitution and fatty acid chain length. | [2] |

| Decomposition Temperature | > 185 °C | Functionality is maintained up to this temperature, though some caramelization of the sucrose moiety may occur. Significant decomposition is noted above 220°C. | [2][3] |

| Thermal Degradation Onset (Sucrose) | ~185 °C | The primary reaction is the splitting of the glycosidic bond. | [4][5] |

Thermal Degradation Pathway

At elevated temperatures, the primary degradation of this compound is expected to initiate at the sucrose moiety. The thermal degradation of sucrose at 185°C involves the cleavage of the glycosidic bond, leading to the formation of glucose and fructose isomers, which can further dehydrate to form anhydrofructoses and other derivatives.[4][5]

Caption: Thermal Degradation Pathway of this compound.

Experimental Protocol for Thermal Stability Assessment

3.3.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and mass loss as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into a tared TGA pan (typically alumina or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

-

Maintain a constant flow of an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a specified flow rate (e.g., 50 mL/min).

-

Record the mass loss of the sample as a function of temperature.

-

The onset of decomposition is determined from the temperature at which a significant mass loss begins.

-

3.3.2 Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and other thermal transitions (e.g., glass transition, crystallization).

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into a DSC pan (typically aluminum).

-

Seal the pan hermetically or with a pinhole lid, depending on the desired experimental conditions.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range (e.g., 0°C to 250°C).

-

Record the heat flow to the sample relative to the reference.

-

The melting point is identified as the peak temperature of the endothermic event on the DSC thermogram.[6][7]

-

pH Stability

The stability of this compound in aqueous solutions is highly dependent on the pH, which dictates the primary degradation pathway.

Quantitative Data on pH Stability

Sucrose esters exhibit optimal stability in a neutral to slightly acidic pH range.

| Parameter | Value/Observation | Notes | References |

| Stable pH Range | 4 - 8 | Outside this range, hydrolysis of either the glycosidic or ester linkage is accelerated. | [2] |

| Acidic Conditions (pH < 4) | Preferential hydrolysis of the glycosidic bond. | This leads to the formation of sucrose and myristic acid. The reaction follows first-order kinetics. | [8] |

| Basic Conditions (pH > 8) | Selective hydrolysis of the ester bond. | This results in the formation of myristate salts and sucrose. | [8] |

| Long-term Stability | Excellent in the pH range of 5 to 7 at room temperature. | Based on estimations from first-order rate constants for sucrose monoesters. | [8] |

pH-Dependent Hydrolysis Pathways

The degradation of this compound in aqueous solutions is primarily due to hydrolysis, with the site of cleavage being pH-dependent.

Caption: pH-Dependent Hydrolysis of this compound.

Experimental Protocol for pH Stability Assessment

4.3.1 Sample Preparation and Incubation

-

Objective: To expose this compound to a range of pH conditions over time.

-

Methodology:

-

Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 11).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of ethanol or propylene glycol to aid initial dissolution, followed by dilution in the buffer).

-

Add a known concentration of the this compound stock solution to each buffer to achieve the final desired concentration.

-

Incubate the samples at a constant temperature (e.g., 25°C, 40°C, 60°C).

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), withdraw aliquots from each sample for analysis.

-

4.3.2 Analytical Quantification of Degradation

-

Objective: To quantify the amount of remaining this compound and its degradation products.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).

-

Methodology:

-

Develop and validate an HPLC method capable of separating this compound from its potential degradation products (sucrose and myristic acid). A reversed-phase C18 column is often suitable.

-

The mobile phase could consist of a gradient of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., formic acid) to improve peak shape.

-

Inject the withdrawn aliquots into the HPLC system.

-

Quantify the peak areas of this compound, sucrose, and myristic acid.

-

Calculate the percentage of this compound remaining at each time point for each pH and temperature condition.

-

4.3.3 Determination of Degradation Kinetics

-

Objective: To determine the rate constants and activation energy for the hydrolysis of this compound.

-

Methodology:

-

For each pH and temperature, plot the natural logarithm of the concentration of this compound versus time. If the plot is linear, the degradation follows first-order kinetics.

-

The slope of the line will be the negative of the pseudo-first-order rate constant (k).

-

To determine the activation energy (Ea), conduct the stability study at several different temperatures for a given pH.

-

Create an Arrhenius plot by plotting the natural logarithm of the rate constant (ln(k)) versus the reciprocal of the absolute temperature (1/T).

-

The slope of the Arrhenius plot is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K).[9][10][11]

-

Experimental Workflow Overview

The following diagram illustrates a typical workflow for assessing the thermal and pH stability of this compound.

Caption: Experimental Workflow for Stability Testing.

Conclusion

This compound exhibits good thermal stability, making it suitable for processes involving moderate heat. Its pH stability is optimal in the range of 4 to 8. Outside this range, predictable hydrolytic degradation occurs, with the specific pathway dependent on the acidic or basic nature of the environment. A thorough understanding of these stability profiles, obtained through the experimental protocols outlined in this guide, is essential for the successful formulation and development of products containing this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Sucrose esters - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.sk [chem.sk]

- 6. DSC study of sucrose melting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Can the thermodynamic melting temperature of sucrose, glucose, and fructose be measured using rapid-scanning differential scanning calorimetry (DSC)? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics and thermodynamics of sucrose hydrolysis from real-time enthalpy and heat capacity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Intricate Dance of Sweet Surfactants: A Technical Guide to the Self-Assembly and Aggregation of Sucrose Esters in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Sucrose esters (SEs), a class of non-ionic surfactants derived from renewable resources, are garnering significant attention across the pharmaceutical, cosmetic, and food industries for their biocompatibility, biodegradability, and versatile functionality.[1][2] This technical guide delves into the core principles governing the self-assembly and aggregation of sucrose esters in aqueous solutions, providing a comprehensive resource for professionals engaged in research and development. Through a detailed exploration of their physicochemical properties, experimental methodologies, and the molecular choreography of their aggregation, this document aims to equip readers with the foundational knowledge to harness the full potential of these remarkable molecules.

Molecular Architecture and Amphiphilicity: The Foundation of Self-Assembly

Sucrose esters are synthesized through the esterification of sucrose, a disaccharide, with fatty acids.[3] The resulting amphiphilic structure, comprising a hydrophilic sucrose headgroup and a hydrophobic fatty acid tail, is the primary driver of their surface activity and self-assembly in aqueous environments.[3] The degree of esterification—the number of fatty acid chains attached to the sucrose molecule—and the length of the alkyl chains of these fatty acids are critical determinants of the hydrophilic-lipophilic balance (HLB), a value that dictates their functionality as emulsifiers and their aggregation behavior.[2][4][5] Commercial sucrose ester products are often mixtures of mono-, di-, and higher esters, which contributes to their complex phase behavior.[3]

Below is a diagram illustrating the general molecular structure of a sucrose monoester, highlighting its amphiphilic nature.

Caption: General molecular structure of a sucrose ester.

The Phenomenon of Micellization: From Monomers to Aggregates

In aqueous solutions, sucrose ester monomers exist in equilibrium. As the concentration increases, they begin to adsorb at the air-water interface, leading to a reduction in surface tension.[3] Upon reaching a critical concentration, known as the Critical Micelle Concentration (CMC), the monomers spontaneously self-assemble into organized aggregates called micelles.[4] This process is entropically driven, primarily by the hydrophobic effect, which sequesters the hydrophobic fatty acid tails from the aqueous environment into the core of the micelle, while the hydrophilic sucrose headgroups form a stabilizing corona at the micelle-water interface.[1]

The following diagram illustrates the process of micellization as the concentration of sucrose esters increases.

Caption: Schematic of sucrose ester micellization.

Quantitative Analysis of Self-Assembly

The self-assembly behavior of sucrose esters is characterized by several key parameters, including the Critical Micelle Concentration (CMC), aggregation number (Nagg), and micelle size. These parameters are influenced by factors such as the alkyl chain length of the fatty acid, the degree of esterification, temperature, and the presence of additives.

Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants and represents the concentration at which micelle formation begins. For sucrose esters, the CMC generally decreases with increasing hydrophobicity, which is achieved by increasing the length of the fatty acid chain or the degree of esterification.[3][4]

| Sucrose Ester Derivative | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Reference |

| Sucrose Octanoate | C8 | 2.3 - 30 | [4] |

| Sucrose Decanoate | C10 | 1.5 - 4 | [4] |

| Sucrose Dodecanoate (Laurate) | C12 | 0.21 - 0.45 | [3][4] |

| Sucrose Myristate | C14 | ~0.02 | [4] |

| Sucrose Palmitate | C16 | ~0.02 | [4] |

| Sucrose Stearate | C18 | ≤ 0.01 | [4] |

Aggregation Number and Micelle Size

The aggregation number (Nagg) refers to the average number of surfactant monomers that constitute a single micelle. For sucrose esters, the aggregation number can be influenced by the alkyl chain length and the concentration of the surfactant. Shorter chain sucrose esters may exhibit concentration-dependent aggregation numbers, while longer chain esters tend to have aggregation numbers that are independent of concentration.[6] For instance, the aggregation number for octyl sucrose ester can range from 50 near the CMC to 250 at higher concentrations.[6]

Dynamic light scattering studies have shown that at low concentrations, sucrose monolaurate forms spherical micelles with a diameter of approximately 5.4 nm.[1] At higher concentrations, these spherical micelles can form interconnected, thread-like structures, often described as a "pearl necklace" arrangement, driven by hydrogen bonding between the sucrose headgroups.[1]

Experimental Protocols for Characterization

The characterization of sucrose ester self-assembly relies on a suite of experimental techniques. Detailed methodologies for key experiments are provided below to facilitate replication and further research.

Determination of Critical Micelle Concentration (CMC)

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. The CMC is determined from the inflection point of the surface tension versus log concentration plot.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of the sucrose ester in deionized water. A series of dilutions with varying concentrations are then prepared from the stock solution.

-

Instrumentation: Utilize a Du Noüy tensiometer equipped with a platinum-iridium ring.

-

Measurement:

-

Calibrate the tensiometer with deionized water.

-

For each concentration, measure the surface tension. Ensure the platinum ring is thoroughly cleaned and flamed between measurements to remove any residual surfactant.

-

Allow the solution to equilibrate before each measurement.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the sucrose ester concentration (log C).

-

The plot will typically show two linear regions. The intersection of the extrapolations of these two lines corresponds to the CMC.

-

Principle: The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution, the ratio of the intensity of the first vibronic peak (I1) to the third vibronic peak (I3) is high. When micelles form, pyrene partitions into the hydrophobic micellar core, leading to a decrease in the I1/I3 ratio. The CMC is determined from the inflection point of the I1/I3 ratio versus log concentration plot.

Methodology:

-

Probe Preparation: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., methanol or acetone).

-

Sample Preparation:

-

Prepare a series of sucrose ester solutions of varying concentrations in deionized water.

-

Add a small aliquot of the pyrene stock solution to each sucrose ester solution to achieve a final pyrene concentration in the micromolar range. Ensure the solvent from the pyrene stock does not significantly affect the solution properties.

-

Allow the solutions to equilibrate.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer to record the fluorescence emission spectrum of pyrene in each sample. The excitation wavelength is typically around 335 nm, and the emission is scanned from approximately 350 to 450 nm.

-

Record the intensities of the first (I1 at ~373 nm) and third (I3 at ~384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the I1/I3 ratio for each concentration.

-

Plot the I1/I3 ratio as a function of the logarithm of the sucrose ester concentration (log C).

-

The CMC is determined from the midpoint of the sigmoidal transition in the plot.

-

Determination of Micelle Size and Aggregation Number

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution. The diffusion coefficient of the particles is determined, and the hydrodynamic radius is calculated using the Stokes-Einstein equation.

Methodology:

-

Sample Preparation:

-

Prepare sucrose ester solutions at concentrations above the CMC.

-

Filter the solutions through a fine-pore filter (e.g., 0.22 µm) to remove dust and other large particles that could interfere with the measurement.

-

-

Instrumentation: Use a DLS instrument equipped with a laser light source and a detector.

-

Measurement:

-

Place the filtered sample in a clean cuvette and insert it into the instrument.

-

Allow the sample to thermally equilibrate.

-

Perform the DLS measurement to obtain the correlation function of the scattered light intensity.

-

-

Data Analysis:

-

The instrument's software analyzes the correlation function to determine the diffusion coefficient (D).

-

The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation: Rh = (kB * T) / (6 * π * η * D), where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

-

Principle: This method involves a fluorescent probe that resides within the micelles and a quencher that is also partitioned among the micelles. The rate of fluorescence quenching depends on the number of quencher molecules per micelle, which in turn is related to the aggregation number.

Methodology:

-

Reagent Preparation:

-

Select a suitable fluorescent probe (e.g., pyrene) and a quencher (e.g., a long-chain alkylpyridinium chloride).

-

Prepare a stock solution of the sucrose ester above its CMC, containing a known concentration of the fluorescent probe.

-

Prepare a series of solutions with varying concentrations of the quencher.

-

-

Fluorescence Lifetime Measurement:

-

Use a time-resolved fluorometer to measure the fluorescence decay of the probe in the absence and presence of the quencher.

-

-

Data Analysis:

-

Analyze the fluorescence decay curves using appropriate models (e.g., the Infelta-Tachiya model) to determine the quenching rate constant.

-

The aggregation number (Nagg) can then be calculated based on the quenching kinetics and the concentrations of the surfactant and quencher.

-

Factors Influencing Self-Assembly and Aggregation

The self-assembly and aggregation of sucrose esters are not static processes but are influenced by a variety of internal and external factors. Understanding these factors is crucial for controlling the properties of sucrose ester formulations.

The diagram below outlines the key factors that influence the self-assembly and aggregation of sucrose esters.

Caption: Factors influencing sucrose ester aggregation.

A critical aspect of sucrose ester aggregation, particularly at higher concentrations, is the role of intermolecular hydrogen bonding between the hydroxyl groups of the sucrose headgroups.[1] This can lead to the formation of more complex, interconnected structures beyond simple spherical micelles.[1] The addition of hydrogen bond disruptors, such as urea, has been shown to significantly reduce the viscosity of concentrated sucrose ester solutions, confirming the importance of these interactions.[1]

Conclusion and Future Perspectives